

Application Notes and Protocols for Pkmyt1-IN-7 in In Vitro Studies

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Compound of Interest

Compound Name: Pkmyt1-IN-7

Cat. No.: B15589145

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Introduction

Pkmyt1-IN-7 is a potent and orally active inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint.[1] With a half-maximal inhibitory concentration (IC50) of 1.6 nM against PKMYT1, this pyrrolopyrimidinone derivative presents a valuable tool for investigating the therapeutic potential of PKMYT1 inhibition in cancers with cell cycle dysregulation.[2] **Pkmyt1-IN-7** effectively suppresses the phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at threonine 14 and tyrosine 15, leading to mitotic catastrophe and subsequent cancer cell death.[1] These application notes provide detailed information on the solubility and preparation of **Pkmyt1-IN-7** for in vitro studies, along with protocols for relevant cell-based and biochemical assays.

Physicochemical and Biological Properties

Property	Value	Reference
Molecular Formula	C17H18FN5O3	[1]
Molecular Weight	359.35 g/mol	[1]
Target	PKMYT1, Wee1, CDK	[1]
IC50 (PKMYT1)	1.6 nM	[2]
IC50 (pCDK1)	0.06 µM	[1]

Solubility and Solution Preparation

While specific quantitative solubility data for **Pkmyt1-IN-7** is not publicly available, based on the properties of other PKMYT1 inhibitors and common laboratory practice, it is expected to be soluble in dimethyl sulfoxide (DMSO). For other PKMYT1 inhibitors, stock solutions are typically prepared in DMSO.

Table 1: Recommended Solvents and Storage for **Pkmyt1-IN-7**

Solvent	Concentration	Storage of Stock Solution
Dimethyl sulfoxide (DMSO)	≥ 10 mM (estimated)	Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Pkmyt1-IN-7 Stock and Working Solutions

This protocol describes the preparation of a stock solution of **Pkmyt1-IN-7** in DMSO and its subsequent dilution for use in cell culture experiments.

Materials:

- **Pkmyt1-IN-7** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)

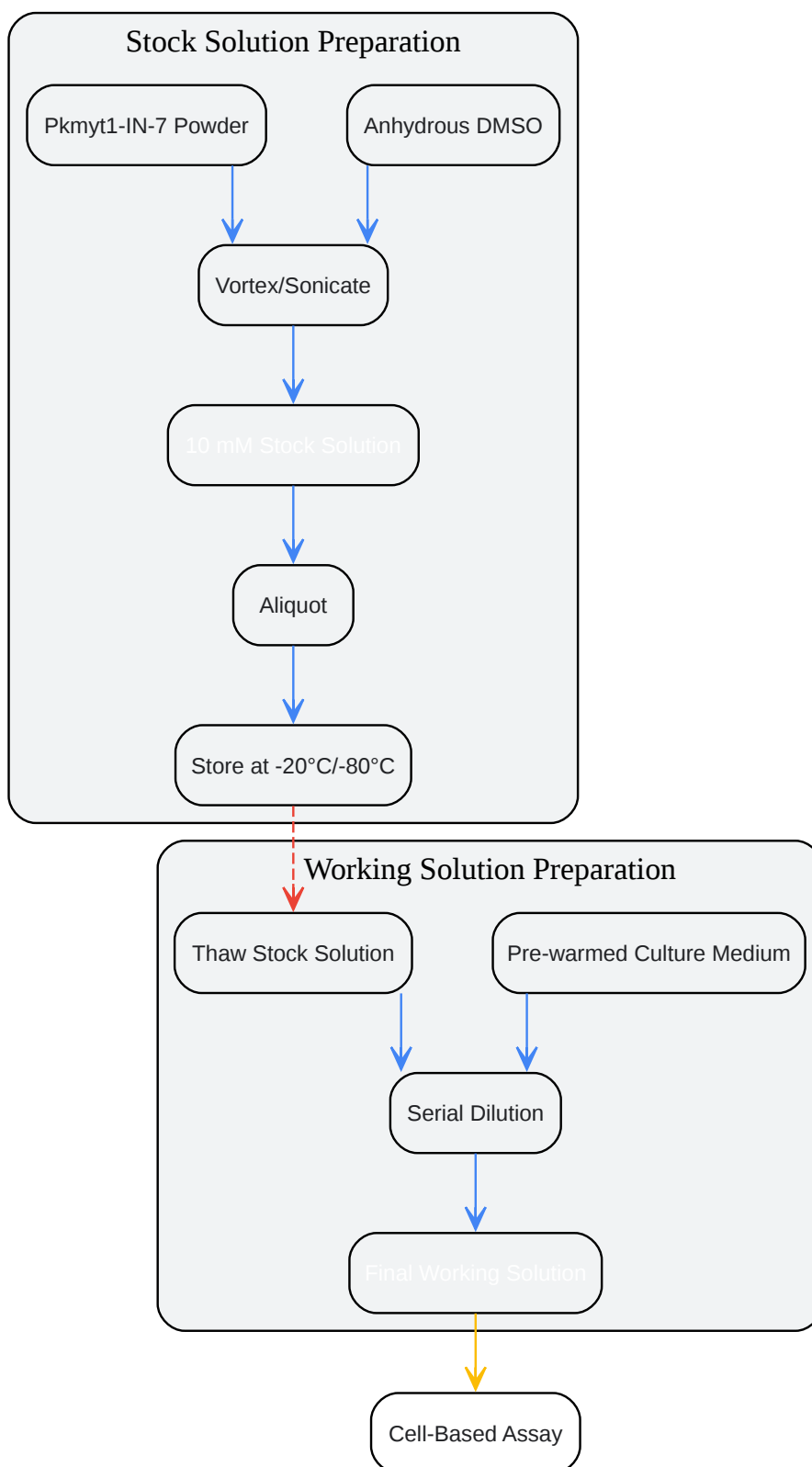
Procedure:

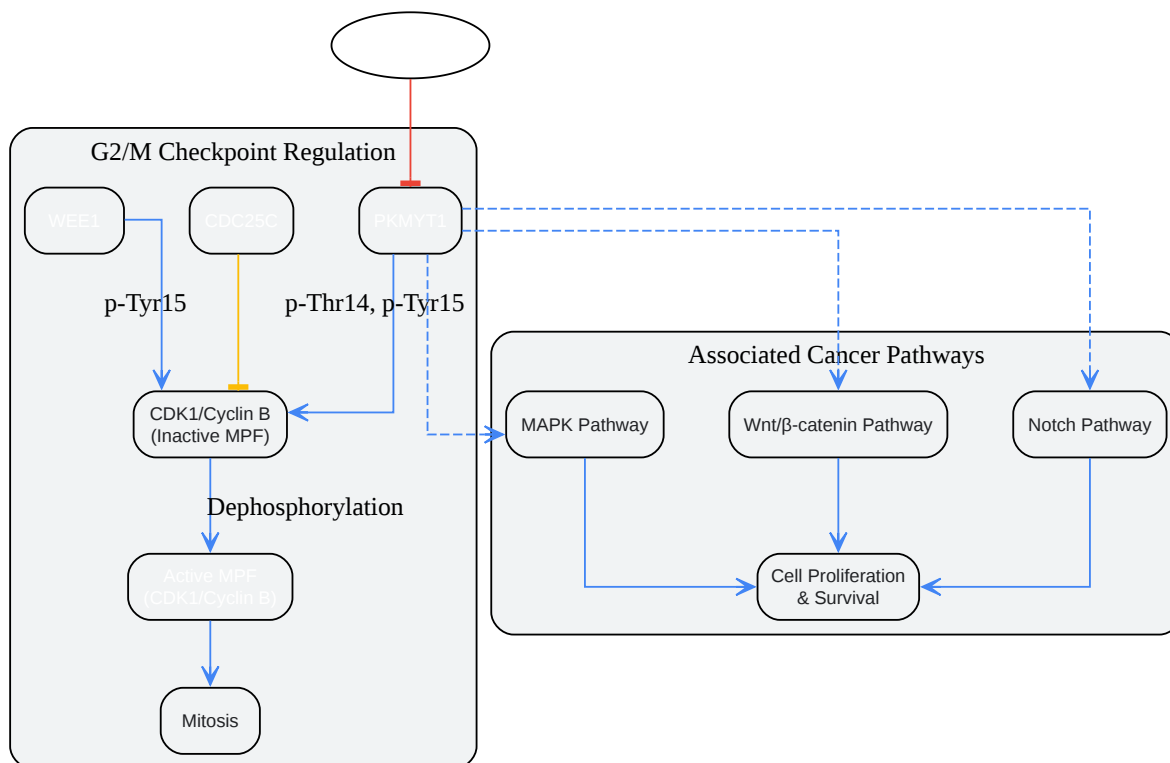
1. Stock Solution Preparation (10 mM in DMSO):

a. Equilibrate the **Pkmyt1-IN-7** vial to room temperature before opening to prevent moisture condensation. b. To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a 1 mg vial of **Pkmyt1-IN-7** (MW: 359.35 g/mol), add 278.3 μ L of DMSO. c. Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

2. Working Solution Preparation (for Cell-Based Assays):

a. Thaw a single aliquot of the 10 mM **Pkmyt1-IN-7** stock solution at room temperature. b. Pre-warm the desired cell culture medium or PBS to 37°C. c. Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. Note: It is crucial to maintain the final DMSO concentration in the cell culture below a non-toxic level, typically less than 0.5%. d. For example, to prepare a 10 μ M working solution from a 10 mM stock, first prepare an intermediate dilution by adding 1 μ L of the 10 mM stock to 999 μ L of medium. Then, use this intermediate dilution to prepare the final concentrations for your experiment. e. Mix gently by pipetting up and down. f. Use the working solution immediately after preparation. Do not store aqueous working solutions.





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References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Discovery of pyrrolopyrimidinone derivatives as potent PKMYT1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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